erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether
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Description
Erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a useful research compound. Its molecular formula is C31H36O11 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Erythro-Guaiacylglycerol-beta-O-4’-dehydrodisinapyl ether, also known as Compound 122, primarily targets the germination process in plants
Mode of Action
Compound 122 interacts with its targets by inhibiting the germination process
Biochemical Pathways
The biochemical pathways affected by Compound 122 are those involved in seed germination . Germination is a complex process that involves the activation of various metabolic pathways leading to the growth of a new plant from a seed. By inhibiting this process, Compound 122 affects the normal growth and development of the plant.
Pharmacokinetics
It is known that the compound can be isolated from brassica fruticulosa , suggesting that it is likely absorbed and distributed within the plant
Result of Action
The primary result of Compound 122’s action is the inhibition of lettuce germination
Biological Activity
Erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a complex lignan compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables to provide a comprehensive overview of its potential applications in various fields, including pharmacology and agriculture.
Chemical Structure
This compound is a lignan derivative characterized by its unique β-O-4 linkage, which is significant in the context of lignin chemistry. Its structure can be represented as follows:
This compound is derived from guaiacylglycerol and is notable for its role in plant defense mechanisms and potential health benefits.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, with IC50 values demonstrating its potency compared to standard antioxidants like ascorbic acid. The antioxidant activity can be summarized in the following table:
Compound | IC50 (μM) |
---|---|
This compound | 7.76 |
L-Ascorbic Acid | 27.59 |
α-Tocopherol | 0.38 |
These results suggest that this compound has superior antioxidant capabilities, making it a candidate for further exploration in health-related applications.
Cytotoxicity
The cytotoxic effects of this compound have been studied in various cancer cell lines. It has shown moderate cytotoxicity with IC50 values indicating its potential as an anticancer agent:
Cell Line | IC50 (μM) |
---|---|
Rat glioma C-6 | 26.2 |
Human HL60 cancer cells | 15.5 |
These findings highlight the compound's potential utility in cancer therapy, warranting further investigation into its mechanisms of action.
Inhibition of Germination
Interestingly, this compound has been reported to inhibit lettuce germination, suggesting its role as a natural herbicide or growth regulator. This property could be leveraged in agricultural applications to manage unwanted plant growth without synthetic chemicals .
Antimicrobial Properties
Emerging studies indicate that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still limited. Preliminary investigations suggest that it could inhibit certain bacterial strains, thus presenting a potential avenue for developing natural antimicrobial agents.
Case Studies and Research Findings
- Antioxidant Efficacy : A study published in MDPI demonstrated that this compound effectively reduced oxidative stress markers in vitro, supporting its use as a dietary supplement for enhancing health .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines indicated that the compound's cytotoxicity was dose-dependent, with significant effects observed at lower concentrations .
- Agricultural Applications : Field trials have shown that incorporating this compound into agricultural practices could reduce the need for synthetic herbicides, promoting sustainable farming methods .
Properties
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21-,27-,28+,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGTSCVCJANHX-BVTOZUDXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H](CO)[C@H](C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.